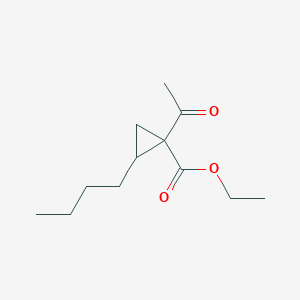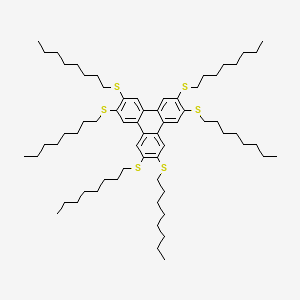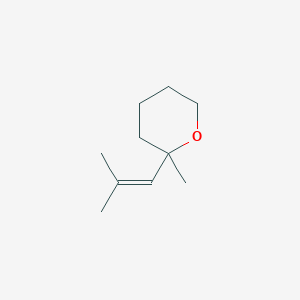![molecular formula C10H12F2O B14349115 {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene CAS No. 91922-66-6](/img/structure/B14349115.png)
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,3-difluoro-2-propanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether linkage between the benzyl group and the difluoropropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The difluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar structural features but lacking the benzene ring.
Benzyl alcohol: Shares the benzyl group but does not contain the difluoropropyl moiety.
Difluorobenzene derivatives: Compounds with difluoro substitution on the benzene ring itself.
Uniqueness
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a benzene ring and a difluoropropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91922-66-6 |
|---|---|
Molecular Formula |
C10H12F2O |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H12F2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
SVCIAVIRZKPMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)





![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
